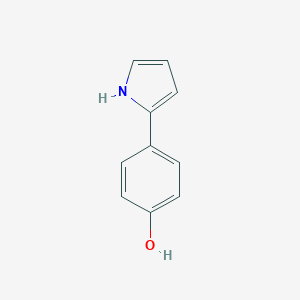

2-(4-Hydroxyphenyl)-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Hydroxyphenyl)-pyrrole is an organic compound characterized by a pyrrole ring substituted with a hydroxyphenyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-pyrrole typically involves the reaction of 4-hydroxybenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the condensation reaction, where 4-hydroxybenzaldehyde and pyrrole are heated together in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Hydroxyphenyl)-pyrrole undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of 2-(4-Hydroxyphenyl)-pyrrole is its potential as an anticancer agent. Studies have shown that pyrrole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrrole structure have led to compounds that effectively inhibit the growth of pancreatic cancer cells, demonstrating promising results in vitro .

Antibacterial Properties

The compound has also been investigated for its antibacterial activities. Research indicates that certain pyrrole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. The structure-activity relationship (SAR) studies suggest that substitutions at specific positions on the pyrrole ring can enhance antibacterial efficacy .

Antiviral Potential

This compound derivatives have shown antiviral properties, particularly against viruses such as HIV and influenza. The modifications in the chemical structure can significantly affect their binding affinity to viral proteins, leading to potential therapeutic applications in antiviral drug development .

Anti-inflammatory Effects

Research has documented the anti-inflammatory properties of pyrrole compounds, including this compound. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory diseases .

Luminescent Materials

The optical properties of this compound make it a candidate for use in luminescent materials. Its ability to act as a chromophore allows for applications in organic light-emitting diodes (OLEDs) and other photonic devices. Studies have demonstrated that modifications to the pyrrole core can enhance its luminescent efficiency .

Polymer Chemistry

In polymer science, pyrrole-based compounds are utilized as precursors for conducting polymers. The unique electronic properties of pyrroles facilitate their incorporation into polymer matrices, leading to materials with enhanced conductivity and stability .

Case Study 1: Anticancer Activity

A study conducted by Liu et al. explored various substituted pyrroles for their anticancer activity against human pancreatic cancer cell lines. The research identified this compound as a potent inhibitor with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Antibacterial Efficacy

Zhang et al. isolated novel alkaloids from Micromonospora sp., which included pyrrole derivatives exhibiting antibacterial activity against MRSA. The study highlighted how specific substitutions on the pyrrole ring correlated with increased antibacterial potency, emphasizing the importance of SAR analysis in drug design.

Case Study 3: Luminescent Properties

In a study on luminescent bichromophores, researchers synthesized derivatives of this compound that displayed significant energy transfer characteristics. This property makes them suitable candidates for applications in OLED technology.

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxyphenyl)-pyrrole involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyphenylpyrrole: Similar structure but with different substitution patterns.

2-(4-Hydroxyphenyl)ethanol: Contains a hydroxyphenyl group but with an ethanol moiety instead of a pyrrole ring.

3-(4-Hydroxyphenyl)propanoic acid: Features a hydroxyphenyl group with a propanoic acid moiety.

Uniqueness: 2-(4-Hydroxyphenyl)-pyrrole is unique due to the presence of both a hydroxyphenyl group and a pyrrole ring, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Eigenschaften

IUPAC Name |

4-(1H-pyrrol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h1-7,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLRPCFAWYYZHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.